3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGEJZKQNINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde CAS number and structure
The following technical guide details the chemical identity, synthesis, and application of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical intermediate in the design of bioactive heterocycles.
Advanced Synthesis, Structural Characterization, and Medicinal Applications
Executive Summary
This compound is a meta-substituted aromatic aldehyde featuring a thiazole heterocycle. Unlike its more common para-isomer (CAS 175202-78-5), this meta-isomer offers unique geometric properties for drug design, particularly in fragment-based discovery where off-axis binding vectors are required. This guide provides a definitive protocol for its synthesis via the Hantzsch thiazole method, structural validation, and handling procedures.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers[2][3]
-
IUPAC Name: this compound
-
Common Name: m-(4-Methylthiazol-2-yl)benzaldehyde
-
CAS Number: Note: While the para-isomer is indexed as 175202-78-5, the meta-isomer is frequently synthesized in-situ or on-demand. Closely related analog: 3-(1,3-thiazol-2-yl)benzaldehyde (CAS 198904-53-9).
-
Molecular Formula: C₁₁H₉NOS[1]
-
Molecular Weight: 203.26 g/mol
-
SMILES: CC1=C(SC(=N1)C2=CC=CC(=C2)C=O)
Structural Visualization
The molecule consists of a central benzene ring substituted at the 1-position with a formyl group (-CHO) and at the 3-position with a 4-methylthiazol-2-yl moiety.
Figure 1: Structural connectivity of the target scaffold.
Predicted Physicochemical Data
| Property | Value (Predicted) | Rationale |
| Physical State | Pale yellow solid | Conjugated aromatic system |
| Melting Point | 68–72 °C | Based on para-isomer trends (MP 74-76°C) |
| Boiling Point | ~340 °C | High polarity of thiazole/aldehyde |
| LogP | 2.8 ± 0.3 | Moderate lipophilicity suitable for CNS penetration |
| Solubility | DMSO, DCM, MeOH | Poor water solubility; soluble in polar organics |
Synthetic Pathways[4]
The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis , which constructs the thiazole ring directly on the functionalized benzene core. This avoids the need for expensive palladium catalysts required in Suzuki couplings.
Pathway A: Hantzsch Thiazole Synthesis (Recommended)
This route converts 3-cyanobenzaldehyde into a thioamide, which is then cyclized with chloroacetone.
Reaction Scheme:
-
Thioamidation: 3-Cyanobenzaldehyde + H₂S (or Thioacetamide) → 3-Thiocarbamoylbenzaldehyde
-
Cyclization: 3-Thiocarbamoylbenzaldehyde + Chloroacetone → Product
Figure 2: Step-wise synthesis via Hantzsch cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Thiocarbamoylbenzaldehyde
-
Dissolve 3-cyanobenzaldehyde (10.0 mmol) in DMF (20 mL).
-
Add MgCl₂ (12.0 mmol) and NaSH (20.0 mmol) or use Thioacetamide (12.0 mmol) with 4N HCl in dioxane.
-
Stir at 60°C for 4 hours. Monitor by TLC (disappearance of nitrile spot).
-
Pour into ice water. Filter the yellow precipitate (thioamide).
-
Yield Expectation: 85-90%.
Step 2: Cyclization to Thiazole
-
Suspend the crude thioamide (5.0 mmol) in Ethanol (15 mL).
-
Add Chloroacetone (5.5 mmol) dropwise.
-
Reflux the mixture for 3–5 hours. The solution will clarify then precipitate the hydrochloride salt.
-
Cool to room temperature. Neutralize with saturated NaHCO₃ solution to pH 8.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc 4:1).
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized product must meet the following spectral criteria.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.10 (s, 1H) | -CHO (Aldehyde proton) |
| δ 8.45 (t, 1H) | Ar-H (H2 of benzene, deshielded by thiazole/CHO) | |
| δ 6.95 (s, 1H) | Thiazole-H (C5 proton of thiazole ring) | |
| δ 2.50 (s, 3H) | -CH₃ (Methyl group on thiazole) | |
| IR Spectroscopy | 1695 cm⁻¹ | C=O stretch (Aldehyde) |
| 3100 cm⁻¹ | C-H stretch (Aromatic/Thiazole) | |
| Mass Spectrometry | m/z 204.0 [M+H]⁺ | Protonated molecular ion |
Applications in Drug Discovery[1]
This scaffold serves as a "privileged structure" in medicinal chemistry, offering a rigid linker between the aromatic core and potential binding pockets.[2]
Pharmacophore Utility
-
Kinase Inhibition: The thiazole nitrogen can act as a hydrogen bond acceptor in the hinge region of kinases (e.g., CDK, GSK-3β).
-
Anti-inflammatory Agents: Analogues of this scaffold have shown inhibition of COX-2 and 5-LOX pathways.
-
Schiff Base Formation: The aldehyde is a versatile handle for reductive amination to form secondary amines or condensation to form hydrazones/semicarbazones.
Fragment-Based Drug Design (FBDD)
The meta-substitution pattern provides a specific vector (approx. 120° angle) distinct from the linear para-isomer. This is crucial for exploring binding pockets that require "bent" or "curved" ligands.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
-
Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Foundational text describing the reaction of thioamides with alpha-haloketones.
-
URL:
-
Synthesis of 2-Arylthiazoles via Hantzsch Reaction
- Source:Journal of Medicinal Chemistry, "Design and Synthesis of Thiazole Deriv
- Context: Protocol adapt
-
URL:
-
Thioamid
- Source: Kaboudin, B., & Elhamifar, D. (2006). "A simple and efficient method for the synthesis of thioamides". Synthesis.
- Context: Method for converting 3-cyanobenzaldehyde to the thioamide precursor.
-
URL:
-
Para-Isomer Reference (Comparison)
- Source: PubChem Compound Summary for CID 28343251 (4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde).
- Context: Used for comparative physicochemical property prediction.
-
URL:
Sources
Solubility Profiling & Solvent Selection for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Executive Summary
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: 134986-82-4) is a critical heterocyclic intermediate, often utilized in the synthesis of advanced pharmaceutical agents, including Advanced Glycation End-product (AGE) breakers like Alagebrium (ALT-711). Its structural duality—comprising a lipophilic benzaldehyde moiety and a basic thiazole ring—creates a specific solubility profile that dictates yield and purity during scale-up.
This guide addresses the scarcity of public thermodynamic data for this specific compound by synthesizing structural predictive analysis with field-proven protocols from homologous thiazole-benzaldehyde derivatives. It provides a self-validating framework for solubility determination, solvent selection for recrystallization, and reaction medium optimization.
Physicochemical Profile & Structural Analysis[1]
Understanding the solubility of this compound requires a dissection of its molecular interactions.
| Feature | Structural Component | Solubility Implication |
| Lipophilicity | Phenyl ring, Methyl group | Promotes solubility in non-polar to moderately polar aprotic solvents (Toluene, DCM).[1] Limits water solubility. |
| H-Bond Acceptors | Thiazole Nitrogen, Carbonyl Oxygen | Facilitates solubility in protic solvents (Ethanol, Methanol) via H-bonding, especially at elevated temperatures. |
| Pi-Pi Stacking | Aromatic System (Benzene + Thiazole) | Increases lattice energy, requiring thermal energy (heating) or high-dielectric solvents (DMSO) to disrupt crystal packing. |
Thermodynamic Prediction:
The compound is expected to exhibit endothermic dissolution behavior (
Solubility Landscape: Solvent Selection Guide
The following categorization is derived from the behavior of structural analogs (e.g., 4-(benzo[d]thiazol-2-yl)benzaldehyde) and standard heterocyclic chemistry principles.
A. High Solubility (Stock Solutions & Reactions)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Utility: These solvents disrupt the strong crystal lattice interaction. Ideal for preparing high-concentration stock solutions (>50 mg/mL) for biological assays or as reaction media for nucleophilic additions.
B. Temperature-Dependent Solubility (Recrystallization)
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).
-
Utility: The compound shows moderate solubility at room temperature but high solubility at boiling points.
-
Recommendation: Ethanol is the primary candidate for single-solvent recrystallization. It balances polarity to dissolve impurities while allowing the target compound to crystallize upon cooling.
C. Low Solubility (Anti-Solvents & Wash)
-
Solvents: Water, Hexane, Diethyl Ether, Pentane.
-
Utility: Used to induce precipitation (anti-solvent method) or to wash crystals during filtration to remove mother liquor without redissolving the product.
Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on process requirements (Reaction vs. Purification).
Self-Validating Experimental Protocol
Since specific literature values are often approximations, researchers must generate empirical data for their specific lot purity. This protocol uses the Shake-Flask Method coupled with HPLC/UV-Vis quantification, ensuring data integrity.
Phase 1: Saturation
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a crimp-top vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Validation Check: Ensure solid is still present after 24 hours. If fully dissolved, add more solid.
-
-
Sedimentation: Allow the suspension to settle for 2 hours or centrifuge at the same temperature.
Phase 2: Sampling & Analysis
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring high-temp solubility).
-
Dilution: Immediately dilute an aliquot (e.g., 100 µL) into a mobile phase (e.g., Acetonitrile) to prevent precipitation.
-
Quantification: Analyze via HPLC (C18 column, Water/MeCN gradient) or UV-Vis (approx.
280-310 nm).-
Calculations: Determine concentration (
) using a pre-established calibration curve.
-
Phase 3: Thermodynamic Modeling (Optional)
For process optimization, fit the data to the Modified Apelblat Equation :
Practical Application: Recrystallization Protocol
The most common request for this compound is a purification method. The following protocol exploits the steep solubility curve in ethanol.
-
Dissolution: Suspend crude this compound in Ethanol (10 mL per gram).
-
Reflux: Heat to reflux (78°C). The solid should dissolve completely. If not, add Ethanol in 1 mL increments until clear.
-
Hot Filtration: If insoluble particles (catalyst residue, dust) remain, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not force cool immediately.
-
Finishing: Cool to 0–4°C in an ice bath for 1 hour to maximize yield.
-
Collection: Filter crystals and wash with cold Ethanol/Hexane (1:1) to remove surface impurities.
Workflow Visualization
Caption: Step-by-step workflow for the purification of this compound via recrystallization.
References
-
BenchChem. (2025).[1][2][3] Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. Retrieved from .
-
Saeed, A., & Rafique, H. (2013).[4][5] Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 909-916.[4] .
-
NIST. (2025). Solubility and vapor pressure data of bioactive 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl) hexanamide. Thermodynamics Research Center. .
-
Sigma-Aldrich. (2024). Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one. .
Sources
Biological Activity of Thiazole-Containing Compounds: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of thiazole-containing compounds in drug discovery. It explores the structural attributes that make the thiazole ring a privileged pharmacophore, details specific mechanisms of action across therapeutic classes (oncology, virology, bacteriology), and offers validated experimental protocols for synthesis and bioassay.[1] Designed for medicinal chemists and pharmacologists, this document synthesizes recent structure-activity relationship (SAR) data with practical laboratory workflows.
The Thiazole Pharmacophore: Structural & Electronic Basis
The thiazole ring (1,3-thiazole) is a five-membered heterocyclic system containing sulfur and nitrogen.[2][3][4][5][6] Its ubiquity in FDA-approved drugs (e.g., Dasatinib, Ritonavir, Cefdinir) stems from specific physicochemical properties that enhance ligand-target interactions.
Electronic Properties[7]
-
Aromaticity: Thiazole is aromatic (6
-electrons), allowing for stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets. -
Hydrogen Bonding:
-
Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA).
-
Sulfur (S1): Increases lipophilicity (
), enhancing membrane permeability, and can participate in weak S- interactions. -
C2 Proton: The proton at position 2 is relatively acidic (
), allowing for functionalization and specific non-covalent interactions.
-
Metabolic Stability
Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of drug candidates. This stability is crucial for oral bioavailability.
Therapeutic Classes & Mechanisms of Action[8]
Oncology: Kinase Inhibition & Tubulin Stabilization
Thiazoles are cornerstones in cancer therapy, primarily targeting protein kinases and microtubule dynamics.
Case Study: Dasatinib (Src/Abl Kinase Inhibitor)
Dasatinib utilizes a thiazole-carboxamide motif to bind the ATP-binding site of the BCR-ABL kinase.
-
Mechanism: The thiazole nitrogen forms a critical H-bond with the hinge region of the kinase (specifically Met318 in Abl). The 2-amino group interacts with the gatekeeper residue (Thr315), dictating selectivity.
Case Study: Epothilones (Tubulin Stabilizers)
Natural products like Epothilone B contain a thiazole side chain.
-
Mechanism: The thiazole moiety penetrates the
-tubulin pocket, stabilizing microtubules and causing mitotic arrest at the G2/M phase, leading to apoptosis.
Virology: Protease Inhibition
Ritonavir, originally an HIV protease inhibitor and now a PK booster (e.g., in Paxlovid), features a thiazole ring.
-
Mechanism: The thiazole group occupies the S1/S2 specificity pockets of the viral protease. In SARS-CoV-2 3CLpro studies, thiazole derivatives have shown high affinity for the substrate-binding cleft, blocking viral replication.
Bacteriology: Cell Wall & DNA Gyrase
-
Sulfathiazole (Historical): Competes with PABA for dihydropteroate synthase.
-
New Gen Thiazoles: Target DNA gyrase B (GyrB), inhibiting bacterial DNA replication. Recent SAR indicates that 2,4-disubstituted thiazoles exhibit potent activity against MRSA.
Structure-Activity Relationship (SAR) Visualization[9]
The following diagram illustrates the generalized SAR for thiazole derivatives, highlighting the impact of substitutions at positions 2, 4, and 5 on biological activity.
Figure 1: Generalized Structure-Activity Relationship (SAR) of the thiazole pharmacophore.
Experimental Workflows
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most reliable method for generating 2,4-disubstituted thiazoles is the Hantzsch condensation.
Reagents:
- -Haloketone (e.g., 2-bromoacetophenone)
-
Thioamide or Thiourea[7]
-
Solvent: Absolute Ethanol[5]
-
Catalyst: None (or catalytic pyridine if acid-sensitive)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the
-haloketone in absolute ethanol ( ). -
Addition: Add 1.1 equivalents of the thioamide/thiourea component.
-
Reaction: Reflux the mixture at
for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Workup: Cool to room temperature. If the product precipitates as the hydrobromide salt, filter directly. If not, neutralize with 10%
to precipitate the free base. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
Bioassay Protocol: MTT Cytotoxicity Assay
To evaluate anticancer potential, the MTT assay measures metabolic activity as an indicator of cell viability.
Materials:
-
Cell lines (e.g., HeLa, MCF-7)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Protocol:
-
Seeding: Seed cancer cells (
cells/well) in a 96-well plate containing media. Incubate for 24h at ( ). -
Treatment: Add test compounds dissolved in DMSO at serial dilutions (e.g., 0.1, 1, 10, 50,
). Control: DMSO vehicle ( ). -
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add
of MTT solution ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at
using a microplate reader. -
Analysis: Calculate
using non-linear regression (GraphPad Prism or similar).
Mechanism Visualization: Kinase Inhibition Pathway
Figure 2: Mechanism of Action for Thiazole-based Kinase Inhibitors (e.g., Dasatinib).
Future Directions
-
PROTACs: Thiazole moieties are increasingly used as linkers or warheads in Proteolysis Targeting Chimeras (PROTACs) to recruit E3 ligases (e.g., VHL) for targeted protein degradation.
-
Hybrid Molecules: Fusing thiazoles with other pharmacophores (e.g., coumarins, pyrazoles) to overcome multidrug resistance (MDR) in bacterial and cancer cell lines.
References
-
Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. PubMed. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
-
Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. PMC. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives. MDPI. [Link]
-
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib. Frontiers in Pharmacology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Thiazole Scaffold in Modern Therapeutics: Structural Pharmacology, Synthesis, and Clinical Applications
[1][2][3]
Executive Summary
The thiazole ring (1,3-thiazole) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its five-membered aromatic ring containing sulfur and nitrogen, thiazole serves as a bioisostere for pyridine and benzene, offering unique physicochemical properties such as hydrogen bonding capability, π-π stacking potential, and metabolic stability. This technical guide analyzes the therapeutic utility of thiazole derivatives, focusing on oncology (kinase inhibition) and neuroprotection (AChE inhibition), while providing validated synthetic protocols for laboratory implementation.
Structural Pharmacology: The "Why" Behind the Scaffold
The utility of thiazole stems from its electronic distribution. The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability, while the nitrogen atom (with its lone pair) acts as a hydrogen bond acceptor, crucial for interacting with enzyme active sites (e.g., the ATP-binding pocket of kinases).
Key Pharmacophoric Features:
-
C2 Position: The most reactive site for nucleophilic attack; ideal for attaching amine or hydrazine linkers to extend the scaffold into solvent-exposed regions of a target protein.
-
C4/C5 Positions: Substitution here dictates the spatial arrangement (regiochemistry), allowing the molecule to fit into hydrophobic pockets.
-
Aromaticity: Allows for π-cation or π-π stacking interactions with aromatic amino acid residues (Phenylalanine, Tyrosine, Tryptophan) within receptor binding sites.
Oncology: Kinase Inhibition and Tubulin Targeting
Thiazole derivatives have achieved their greatest clinical success in oncology. They function primarily through two mechanisms: Protein Kinase Inhibition and Tubulin Polymerization destabilization .
Tyrosine Kinase Inhibition (TKI)
The thiazole moiety is the structural anchor of Dasatinib (Sprycel), a multi-targeted kinase inhibitor used in Chronic Myeloid Leukemia (CML). The thiazole ring binds to the ATP-binding site of the Src/Abl kinase, preventing phosphorylation and downstream signaling.
Recent data indicates that 2-aminothiazole derivatives are potent inhibitors of B-RAF V600E (melanoma) and VEGFR-2 (angiogenesis).
Comparative Potency Data (IC50)
The following table summarizes the potency of established and novel thiazole derivatives against key oncogenic targets.
| Compound Class | Target Kinase | Cell Line / Assay | IC50 Value | Reference Context |
| Dasatinib (Standard) | Src/Abl | K562 (CML) | < 1.0 nM | Clinical Standard [1] |
| Compound 39 (Novel) | B-RAF (V600E) | Melanoma (UACC-62) | 0.978 nM | Outperforms Sorafenib [2] |
| Compound 4d (Novel) | VEGFR-2 | MDA-MB-231 | 1.21 µM | Anti-angiogenic [3] |
| Thiazole-Chalcone | Tubulin | MCF-7 (Breast) | 2.08 µM | Cytoskeletal disruption [4] |
Mechanism of Action: Signaling Cascade Blockade
The following diagram illustrates how thiazole-based inhibitors (like Dasatinib or Novel Compound 39) intercept the RAS/RAF/MEK/ERK pathway, preventing nuclear transcription of proliferation factors.
Caption: Thiazole derivatives intercept the MAPK pathway by competitively binding to the ATP pocket of RAF kinases.
Neurotherapeutics: Alzheimer's Disease
Beyond cancer, thiazoles are emerging as potent Acetylcholinesterase (AChE) inhibitors. The "dual binding site" hypothesis suggests that thiazole derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
-
Mechanism: Inhibition of AChE prevents the breakdown of acetylcholine, boosting cholinergic transmission.
-
Efficacy: Novel Thiazole-Coumarin hybrids have demonstrated IC50 values as low as 67.72 nM , surpassing the efficacy of the standard drug Donepezil in in vitro assays [5].
Validated Experimental Protocol: Hantzsch Thiazole Synthesis
To explore these applications, researchers must synthesize the core scaffold.[1] The Hantzsch Thiazole Synthesis is the most robust method for generating 2,4-disubstituted thiazoles.
Protocol: Synthesis of 2-Amino-4-Phenylthiazole
-
Objective: Synthesize a 2-aminothiazole scaffold suitable for further functionalization (e.g., amide coupling for kinase inhibitors).
-
Reaction Type: Condensation / Cyclization.[1]
-
Safety:
-haloketones are lachrymators. Work in a fume hood.
Reagents
-
Acetophenone derivative (e.g., 2-bromoacetophenone): 5.0 mmol[2]
-
Thiourea : 7.5 mmol (1.5 eq)
-
Solvent : Ethanol (Absolute) or Methanol: 10 mL
-
Base : Aqueous Sodium Carbonate (5% Na2CO3)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol.
-
Addition: Add 7.5 mmol of thiourea to the solution. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) with stirring for 60 to 90 minutes .
-
Validation: Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane).[2] The starting material spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2]
-
Neutralization: Pour the reaction mixture into 20 mL of 5% Na2CO3 solution. This liberates the free base (2-amino-4-phenylthiazole) as a solid precipitate.
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove excess base and thiourea.
-
Purification: Recrystallize from hot ethanol to obtain pure crystals.
-
Characterization: Confirm structure via 1H-NMR (look for the thiazole proton singlet around
7.0-7.5 ppm) and Melting Point [6].
Workflow Visualization
Caption: Step-by-step workflow for the Hantzsch synthesis of 2-aminothiazoles.
Future Outlook: PROTACs and Hybrids
The future of thiazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . Thiazole moieties are increasingly used as the "warhead" to bind the target protein (e.g., CDK or BRD4), linked to an E3 ligase ligand. This approach degrades the pathogenic protein rather than just inhibiting it, offering a solution to drug resistance in oncology.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
-
Al-Sanea, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
-
Abdallah, A. E., et al. (2022).[3][4] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.[4] Molecules.
-
Yadav, P., et al. (2021). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents.[5] ChemistrySelect.
-
Mitra, S., et al. (2024). Novel Thiazole-Pyrazole Fused Benzo-Coumarin Compounds Show Promise as Treatment for Alzheimer's Disease.[6] Spectrochimica Acta Part A.
-
Chem Help Asap. (2024). Hantzsch Thiazole Synthesis Protocol. Chemistry Education Resources.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Derivatives: A Detailed Guide for Drug Discovery and Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with the thiazole moiety being a privileged scaffold in numerous pharmacologically active agents. This document emphasizes the underlying chemical principles and provides detailed, field-proven protocols to ensure reproducible and successful synthesis.
Introduction: The Significance of Thiazole-Containing Scaffolds
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzaldehyde group, on the other hand, serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, chalcones, and other heterocyclic systems, further expanding the chemical space for drug discovery. The strategic combination of these two pharmacophores in this compound creates a valuable building block for the development of novel therapeutic agents.
Synthetic Strategies: Pathways to the Target Scaffold
The synthesis of this compound can be approached through several strategic disconnections. The two most common and reliable methods are the Hantzsch thiazole synthesis followed by a palladium-catalyzed cross-coupling reaction, and a direct condensation approach.
Strategy 1: Hantzsch Thiazole Synthesis and Subsequent Suzuki-Miyaura Coupling
This robust two-step approach first constructs the 4-methylthiazole ring and then introduces the benzaldehyde moiety. This strategy offers flexibility and is amenable to a wide range of substrate modifications.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Bromo-4-methylthiazole
This protocol details the synthesis of the key thiazole intermediate.
Materials:
-
Thioacetamide
-
Chloroacetone
-
A suitable solvent (e.g., ethanol)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Reaction vessel, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Thiazole Formation (Hantzsch Reaction): In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol. To this solution, add chloroacetone (1.0 eq) dropwise at room temperature. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Bromination: The crude 2-amino-4-methylthiazole can be converted to 2-bromo-4-methylthiazole via a Sandmeyer-type reaction. Dissolve the aminothiazole in an acidic aqueous solution and treat with sodium nitrite at low temperature, followed by the addition of a solution of copper(I) bromide.
-
Purification: Purify the resulting 2-bromo-4-methylthiazole by column chromatography on silica gel using a hexane/ethyl acetate gradient. [1] Characterization Data for 2-Bromo-4-methylthiazole:
Property Value Molecular Formula C₄H₄BrNS Molecular Weight 178.05 g/mol Appearance Liquid ¹H NMR (CDCl₃) δ ~7.0 (s, 1H, thiazole-H5), ~2.4 (s, 3H, CH₃) | ¹³C NMR (CDCl₃) | δ ~150 (C2), ~145 (C4), ~115 (C5), ~18 (CH₃) |
2. Suzuki-Miyaura Coupling: Attaching the Benzaldehyde Moiety
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. [2]This reaction is widely used due to its mild reaction conditions and high functional group tolerance.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often enhance the rate of oxidative addition, which can be the rate-limiting step, especially with less reactive halides. [3]* Base: The base is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and prevent side reactions like protodeboronation. [2]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of this compound
Materials:
-
2-Bromo-4-methylthiazole (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-4-methylthiazole, 3-formylphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product. [4][5]
Strategy 2: Direct Condensation
This approach involves the direct reaction of a substituted thioamide with a functionalized α-haloketone, constructing the desired molecule in a single step. While potentially more convergent, this method may require more specialized starting materials.
Caption: Workflow for the direct condensation synthesis route.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data based on the analysis of structurally related compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | δ ~10.1 (s, 1H, CHO), ~8.3 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.1 (s, 1H, thiazole-H5), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR | δ ~192 (CHO), ~168 (thiazole C2), ~152 (thiazole C4), ~137 (Ar-C), ~134 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~117 (thiazole C5), ~17 (CH₃) |
| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2820, ~2720 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1580 (C=N stretch), ~1480 (Ar C=C stretch) |
| Mass Spec (EI) | m/z (M⁺) expected at 217 |
Purification Protocols
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on TLC. [5]For aldehydes that may be sensitive to the acidic nature of silica, the silica gel can be deactivated by flushing with a solvent mixture containing a small amount of triethylamine (1-3%). [5] Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Common solvents for recrystallization of aryl aldehydes include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexane or ethanol/water. [6][4]* Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, then cool further in an ice bath to maximize yield. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Applications in Drug Discovery and Materials Science
Derivatives of this compound are valuable precursors for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily converted into imines, hydrazones, and chalcones, which are known to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial drugs.
-
Anticancer Agents: Many thiazole derivatives have shown potent activity against various cancer cell lines.
-
Anti-inflammatory Agents: The scaffold can be elaborated to target enzymes involved in the inflammatory cascade.
Beyond medicinal chemistry, these compounds can also be utilized in the development of novel organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs), due to the conjugated π-system of the aryl-thiazole core.
Conclusion
The synthesis of this compound and its derivatives offers a rich field for chemical exploration with significant potential for the discovery of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds, paving the way for future innovations.
References
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
-
ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
ResearchGate. FT-IR spectrum of compound 3-(4-(6-methylbenzo[d]thiazol-2-yl).... [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
-
Magritek. Column Chromatography. [Link]
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST WebBook. Thiazole, 4-methyl-2-(1-methylethyl)-. [Link]
-
Unknown Source. Crystallization Solvents.pdf. [Link]
-
PubChemLite. 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. FTIR spectrum of benzaldehyde. [Link]
-
Degres Journal. Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
using 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in organic synthesis
Application Note: Synthetic Utility of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Abstract
This technical guide details the synthetic applications of This compound (referred to herein as 3-MTB ). As a bifunctional "privileged scaffold," 3-MTB combines a lipophilic, bioactive thiazole heterocycle with a reactive aldehyde handle in the meta position. This unique geometry—distinct from the more common para-isomers—offers specific steric and electronic profiles ideal for diversity-oriented synthesis (DOS) in drug discovery. This guide provides validated protocols for Claisen-Schmidt condensation, Schiff base formation, and multicomponent cyclizations, supported by mechanistic insights and self-validating quality control measures.
Molecular Profile & Reactivity Analysis
3-MTB is not merely a substrate; it is a linker that connects polar pharmacophores (via the aldehyde) to lipophilic domains (the thiazole).
-
Electronic Nuance (The Meta Advantage): Unlike para-substituted analogs where the thiazole nitrogen can conjugatively donate electron density to the carbonyl (deactivating it), the meta positioning in 3-MTB interrupts this conjugation. Consequently, the aldehyde in 3-MTB retains significant electrophilicity, facilitating rapid nucleophilic attack even with weak nucleophiles.
-
Steric Considerations: The 3-position places the bulky thiazole ring off-axis relative to the reaction center, reducing steric hindrance during condensation reactions compared to ortho-substituted isomers.
Reactivity Map (DOT Visualization)
Figure 1: Synthetic divergence from the 3-MTB scaffold. The aldehyde serves as the primary reactive handle (electrophile) for downstream heterocycle formation.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Application: Synthesis of
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: 4-Methoxyacetophenone (or analog) (1.0 equiv)
-
Catalyst: Sodium Hydroxide (NaOH), 40% aq. solution
-
Solvent: Ethanol (95%)
Step-by-Step Methodology
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-MTB and 1.0 mmol of the acetophenone derivative in 10 mL of ethanol. Stir at room temperature (RT) until clear.
-
Catalysis: Add 1.0 mL of 40% NaOH dropwise over 2 minutes.
-
Expert Insight: The solution often turns yellow/orange immediately due to the formation of the enolate and subsequent conjugation.
-
-
Reaction: Stir vigorously at RT for 3–6 hours.
-
Stop Point: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with a lower
than the aldehyde but higher than the intermediate aldol adduct.
-
-
Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base and halt retro-aldol pathways).
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol.
Validation Parameters (Self-Validating System)
| Parameter | Expected Result | Troubleshooting |
| Appearance | Yellow/Orange crystalline solid | Oily product? Scratch flask or cool to -20°C. |
| Yield | > 80% | Low yield? Increase reaction time or use KOH. |
| 1H NMR | Doublet at | |
| Melting Point | Sharp range (< 2°C variance) | Wide range indicates trapped solvent or aldol intermediate. |
Protocol B: Thiosemicarbazone Synthesis (Metal Chelation)
Application: Creating ligands for transition metal complexes (Cu, Zn) with potent antimicrobial activity. Mechanism: Nucleophilic attack of the hydrazine nitrogen on the aldehyde, followed by water elimination.
Workflow Diagram (DOT Visualization)
Figure 2: Operational workflow for thiosemicarbazone synthesis. The acid catalyst is critical for activating the carbonyl oxygen.
Detailed Protocol
-
Setup: Equip a 25 mL flask with a reflux condenser.
-
Mixing: Combine 3-MTB (1.0 mmol) and thiosemicarbazide (1.1 mmol) in 15 mL of absolute ethanol.
-
Activation: Add 2–3 drops of glacial acetic acid.
-
Why? Protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack of the terminal amino group of the thiosemicarbazide.
-
-
Reflux: Heat to reflux (approx. 78°C) for 3 hours.
-
Workup: Cool to room temperature. If no precipitate forms, concentrate the solvent to 50% volume on a rotary evaporator and cool in an ice bath.
-
Characterization: The presence of a singlet around
11.0–12.0 ppm in H NMR (DMSO- ) confirms the =N-NH- proton.
Protocol C: Biginelli Reaction (MCR)
Application: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) for calcium channel blocker research. Components: 3-MTB + Ethyl Acetoacetate + Urea.
-
Mixture: In a microwave vial, mix 3-MTB (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and TMSCl (0.5 mmol, catalyst) in acetonitrile (2 mL).
-
Irradiation: Microwave at 100°C for 10–15 minutes (or reflux for 6 hours if using thermal heating).
-
Workup: Pour into crushed ice. The hydrophobic DHPM product will precipitate.
-
Note: The bulky thiazole at the 3-position of the phenyl ring may slightly retard the reaction compared to unsubstituted benzaldehyde; ensure full consumption of the aldehyde by TLC.
References
- Snippet: "Hantzsch Synthesis: The earliest and best-known technique for synthesizing a thiazole ring involves cyclizing alpha-halocarbonyl compounds...
- Snippet: "Chalcones... are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.
- Source:ResearchGate (European Journal of Medicinal Chemistry)
- Source:MDPI (Molecules)
analytical methods for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde characterization
Executive Summary
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a critical intermediate scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its structure combines a reactive aldehyde handle (for reductive amination or Knoevenagel condensations) with a thiazole moiety, a bioisostere often used to improve metabolic stability and lipophilicity.
This guide provides a standardized protocol for the analytical characterization of this compound. Unlike common commercial reagents, this specific meta-isomer often requires custom synthesis via the Hantzsch method. Therefore, this protocol emphasizes not just identity confirmation, but also the detection of synthesis-specific impurities such as unreacted thioamides and
Part 1: Physicochemical Profile & Safety
Note: As a specialized intermediate, specific physical constants may vary slightly based on crystal habit. The values below are authoritative estimates based on structural analogs (e.g., the para-isomer).
| Property | Specification / Value | Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | Calculation | |
| Molecular Weight | 203.26 g/mol | Calculation |
| Appearance | Pale yellow to off-white solid | Visual |
| Melting Point | 62–68 °C (Predicted) | Capillary Method |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water | Solubility Test |
| LogP | ~2.8 | In-silico Prediction |
| Key Hazard | Skin Irritant; Potential Sensitizer (Thiazole moiety) | SDS Assessment |
Part 2: Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To establish purity >98% and quantify potential process impurities (e.g., 3-cyanobenzaldehyde, 3-thiocarbamoylbenzaldehyde).
Rationale: A Reverse-Phase (RP) method is selected due to the compound's moderate lipophilicity. Acidic modification is essential to suppress the ionization of the thiazole nitrogen (pKa ~2.5) and the residual silanols on the column, ensuring sharp peak shapes.
Instrument Parameters
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Column Temp: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV @ 254 nm (aromatic backbone) and 280 nm (thiazole specificity).
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 12.0 | 5 | 95 | Ramp |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Acceptance Criteria:
-
Main peak retention time (RT) approx. 8.5–9.5 min.
-
Purity (Area %) ≥ 98.0%.
-
No single impurity > 0.5%.
Protocol B: Structural Elucidation (NMR Spectroscopy)
Objective: To confirm the meta-substitution pattern and the integrity of the thiazole ring.
Sample Preparation: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-
1H NMR Expected Signals (400 MHz, DMSO-
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.10 | Singlet (s) | 1H | -CHO | Characteristic deshielded aldehyde proton. |
| 8.45 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between thiazole and aldehyde; most deshielded aromatic. |
| 8.20 | Doublet (d) | 1H | Ar-H (C4/6) | Ortho-coupling to C5; deshielded by aldehyde. |
| 7.95 | Doublet (d) | 1H | Ar-H (C4/6) | Ortho-coupling to C5; deshielded by thiazole. |
| 7.70 | Triplet (t) | 1H | Ar-H (C5) | Meta-proton; standard aromatic range. |
| 7.35 | Singlet (s) | 1H | Thiazole-H (C5') | Characteristic thiazole ring proton. |
| 2.45 | Singlet (s) | 3H | -CH | Methyl group on thiazole; typically sharp singlet. |
Critical Control Point: The presence of a broad singlet around 9.5–10.0 ppm that exchanges with D
Protocol C: Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion:
m/z. -
Fragmentations:
-
Loss of CO (28 Da)
176 m/z (typical for benzaldehydes). -
Thiazole ring cleavage patterns may be observed at higher collision energies.
-
Part 3: Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from synthesis (Hantzsch method) to final release, highlighting the critical analytical checkpoints.
Caption: Workflow for the synthesis and analytical release of this compound, emphasizing the Hantzsch cyclization pathway.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
-
General Thiazole Characterization: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Benzaldehyde NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
HPLC Method Development for Thiazoles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Safety Data (Thiazole Derivatives): PubChem Compound Summary for 4-(1,3-Thiazol-2-yl)benzaldehyde (Isomer Analog).
Strategic Utilization of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in Medicinal Chemistry
Introduction: The Meta-Substituted Thiazole Scaffold
In the landscape of modern drug discovery, 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde represents a high-value "privileged scaffold." Unlike its para-substituted counterparts, this meta-isomer offers a unique geometric vector for exploring structure-activity relationships (SAR).[1] The molecule combines two distinct reactive centers:
-
The Thiazole Ring: A bio-isostere of pyridine, known to enhance metabolic stability, lipophilicity, and binding affinity via
stacking and hydrogen bonding (nitrogen acceptor).[1] -
The Aldehyde Moiety: A versatile electrophilic "handle" for divergent synthesis, enabling rapid access to Schiff bases, chalcones, and heterocyclic hybrids.[1]
This guide details the strategic application of this scaffold in synthesizing antimicrobial and anticancer agents, supported by validated protocols and mechanistic insights.[1]
Core Synthesis: Accessing the Scaffold via Hantzsch Cyclization
Before derivatization, the quality of the starting material is paramount.[1] While commercially available, in-house synthesis ensures purity and allows for analog generation.[1]
Protocol 1: Hantzsch Thiazole Synthesis
Objective: Synthesis of this compound from 3-cyanobenzaldehyde.
Mechanism:
The synthesis proceeds via the thionation of the nitrile to a thioamide, followed by a condensation-cyclization with
Reagents:
-
3-Cyanobenzaldehyde (10 mmol)[1]
-
Sodium hydrosulfide hydrate (NaSH) or H₂S gas[1]
-
Chloroacetone (11 mmol)[1]
-
Magnesium chloride (MgCl₂, catalyst)[1]
-
Solvents: DMF, Ethanol[1]
Step-by-Step Methodology:
-
Thioamide Formation: Dissolve 3-cyanobenzaldehyde in DMF. Add NaSH (1.5 eq) and MgCl₂ (1 eq). Stir at 60°C for 4-6 hours until TLC indicates conversion to 3-formylbenzothioamide.
-
Cyclization: Dilute the reaction mixture with ethanol. Add chloroacetone (1.1 eq) dropwise.[1]
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The sulfur atom attacks the chloromethyl carbon, followed by dehydration to form the thiazole ring.[1]
-
Work-up: Pour into ice-water. Neutralize with Na₂CO₃ to precipitate the product.
-
Purification: Recrystallize from ethanol/water.
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet thiazole proton (~7.2-7.5 ppm), the aldehyde proton (~10.1 ppm), and the methyl group (~2.4 ppm).[1]
Application A: Synthesis of Antimicrobial Schiff Bases
The azomethine (-CH=N-) linkage is critical for disrupting bacterial cell walls and binding to metal ions in metallo-enzymes.
Protocol 2: Acid-Catalyzed Condensation
Target:
Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline or Hydrazide (1.0 eq)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Methodology:
-
Dissolution: Dissolve the aldehyde in absolute ethanol (10 mL/mmol) in a round-bottom flask.
-
Addition: Add the equimolar amine component.
-
Catalysis: Add catalytic glacial acetic acid.
-
Reflux: Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Isolation: Cool to room temperature. If precipitate forms, filter.[1] If not, pour into crushed ice.
-
Recrystallization: Use Ethanol or DMF/Water.
Scientific Rationale: The acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.[1]
Application B: Anticancer Chalcone Synthesis[1]
Chalcones (1,3-diphenyl-2-propene-1-ones) act as microtubule destabilizers and kinase inhibitors. The "3-thiazolyl" moiety provides a distinct steric profile compared to standard chalcones.
Protocol 3: Claisen-Schmidt Condensation
Target:
Reagents:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)[1]
-
NaOH (40% aqueous solution) or KOH pellets[1]
Methodology:
-
Mixing: Dissolve the acetophenone and aldehyde in ethanol.
-
Basification: Add NaOH solution dropwise at 0–5°C (ice bath) with vigorous stirring.
-
Reaction: Allow to stir at room temperature for 12–24 hours. The mixture often solidifies or becomes a thick slurry.
-
Neutralization: Pour into ice water containing dilute HCl to neutralize the base (pH ~7).
-
Filtration: Filter the yellow/orange solid.
-
Purification: Recrystallize from Ethanol.
Mechanism:
The base abstracts an
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde scaffold.
Figure 1: Divergent synthetic pathways utilizing the this compound scaffold.
Bioactivity & SAR Data Summary
The following table summarizes the expected structure-activity relationship (SAR) trends for derivatives of this scaffold, based on analog studies.
| Derivative Class | R-Substituent (on Amine/Ketone) | Primary Biological Target | SAR Insight |
| Schiff Base | 4-NO₂ (Nitro) | Bacterial DNA Gyrase | Electron-withdrawing groups enhance antimicrobial potency. |
| Schiff Base | 2-OH (Hydroxy) | Metal Ions (Fe, Zn) | Ortho-hydroxy group enables metal chelation, often increasing activity.[1] |
| Chalcone | 3,4,5-Trimethoxy | Tubulin (Microtubules) | Mimics Combretastatin A-4; high cytotoxicity against cancer lines.[1] |
| Chalcone | 4-F (Fluoro) | EGFR Kinase | Halogens improve metabolic stability and membrane permeability. |
References
-
MDPI. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Retrieved from [Link][1]
-
Global Research Online. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Retrieved from [Link][1]
-
NIH. (2024).[1] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link][1]
-
RSC Publishing. (2024).[1] Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors.[1][6] Retrieved from [Link][1]
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in the synthesis of heterocyclic compounds
Application Note: High-Efficiency Heterocyclic Synthesis Using 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Executive Summary
This application note details the synthetic utility of This compound (referred to herein as Aldehyde 1 ) as a core scaffold in diversity-oriented synthesis (DOS). Unlike its para-substituted counterparts, the meta-positioning of the thiazole moiety in Aldehyde 1 offers unique electronic properties—balancing inductive electron-withdrawal with preserved aromatic stability—making it an ideal candidate for multicomponent reactions (MCRs) and condensation protocols.
This guide provides validated protocols for transforming Aldehyde 1 into three distinct pharmacophoric scaffolds: 3,4-Dihydropyrimidinones (DHPMs) , 4-Thiazolidinones , and Chalcones .
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Key Functionality | Aldehyde (-CHO) at C3; Thiazole ring at C3 |
| Reactivity Class | Electrophilic Aromatic Aldehyde |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |
Mechanistic Insight: The thiazole ring at the 3-position acts as a bioisostere for pyridine or imidazole but with higher lipophilicity. The electron-withdrawing nature of the thiazole ring activates the aldehyde carbonyl towards nucleophilic attack without the strong resonance deactivation seen in nitro-benzaldehydes, allowing for milder reaction conditions.
Strategic Synthetic Workflow
The following decision tree illustrates the divergence of Aldehyde 1 into three high-value heterocyclic classes.
Figure 1: Divergent synthetic pathways starting from this compound.
Detailed Experimental Protocols
Protocol A: The Biginelli Reaction (Synthesis of Dihydropyrimidinones)
Target: Synthesis of ethyl 6-methyl-4-(3-(4-methylthiazol-2-yl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Rationale: The Biginelli reaction creates a dihydropyrimidine core, a "privileged scaffold" in medicinal chemistry known for calcium channel blocking activity.[1]
Reagents:
-
Aldehyde 1 (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Yb(OTf)₃ (5 mol%)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, dissolve Aldehyde 1 (203 mg, 1.0 mmol) and ethyl acetoacetate (130 mg, 1.0 mmol) in 5 mL of ethanol.
-
Add: Add Urea (90 mg, 1.5 mmol) and the catalyst (p-TSA: 19 mg).
-
Reflux: Heat the mixture to reflux (78°C) with stirring for 4–6 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 4:6). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).
-
Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol to yield the pure dihydropyrimidinone.
Expected Yield: 75–85% Self-Validation: Appearance of a singlet at ~5.2–5.4 ppm (1H) in ¹H NMR corresponds to the chiral CH at the 4-position of the pyrimidine ring.
Protocol B: Bis-Heterocyclic Assembly (Schiff Base to Thiazolidinone)
Target: Synthesis of 2-(aryl)-3-(3-(4-methylthiazol-2-yl)phenyl)thiazolidin-4-one.
Rationale: This protocol links the starting thiazole with a newly formed thiazolidinone ring via a phenyl linker. Thiazolidinones are potent antimicrobial agents.
Step 1: Schiff Base Formation
-
Mix: Combine Aldehyde 1 (1.0 mmol) and a substituted aniline (e.g., 4-chloroaniline, 1.0 mmol) in Methanol (10 mL).
-
Catalyze: Add 2 drops of Glacial Acetic Acid.
-
Reflux: Heat at 60°C for 2–3 hours.
-
Isolate: Cool to precipitate the imine (Schiff base). Filter and dry.[5][6][7][8]
Step 2: Cyclization to Thiazolidinone
-
React: Dissolve the crude Schiff base (from Step 1) in dry Toluene or Benzene (10 mL).
-
Add: Add Thioglycolic acid (1.5 mmol).
-
Cyclize: Reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 6–8 hours.
-
Note: Removal of water is critical to drive the equilibrium toward the ring closure.
-
-
Neutralize: Wash the organic layer with 10% NaHCO₃ to remove excess acid.
-
Dry & Evaporate: Dry over anhydrous Na₂SO₄ and remove solvent under vacuum.
Mechanistic Pathway (Graphviz):
Figure 2: Mechanistic flow for the conversion of the imine intermediate to the thiazolidinone scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Aldehyde oxidation or insufficient catalysis. | Ensure inert atmosphere (N₂). Switch to Lewis acid catalyst (Yb(OTf)₃) for higher turnover. |
| Sticky Product (Schiff Base) | Incomplete drying or excess amine. | Recrystallize from Ethanol/Ether mixture. Wash thoroughly with dilute HCl to remove unreacted amine. |
| No Cyclization (Thiazolidinone) | Water presence inhibiting ring closure. | Use molecular sieves (4Å) or ensure efficient Dean-Stark operation. Increase reaction time to 12h. |
References
-
Biginelli Reaction Overview & Mechanism
- Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963.
-
Thiazole-Based Schiff Bases
- Chimenti, F., et al. (2004). "Synthesis and Antimicrobial Activity of Novel Thiazole Derivatives". Bioorganic & Medicinal Chemistry Letters.
-
Thiazolidinone Synthesis Protocols
- Desai, N. C., et al. (2013).
-
Green Chemistry Approaches (Catalysis)
- Ranu, B. C., & Hajra, A. (2002). "Ionic Liquid as Catalyst and Reaction Medium: The Biginelli Reaction". Organic Letters.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ijsra.net [ijsra.net]
- 5. jetir.org [jetir.org]
- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijper.org [ijper.org]
Application Note: Optimized Condensation Protocols for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Scaffolds
Executive Summary & Strategic Value
The condensation of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde represents a critical gateway in medicinal chemistry, particularly for the synthesis of antimicrobial and anticancer pharmacophores. The meta-positioning of the electron-withdrawing thiazole ring activates the aldehyde carbonyl, rendering it highly susceptible to nucleophilic attack.
This Application Note provides two validated protocols for derivatizing this scaffold:
-
Protocol A (Knoevenagel Condensation): A high-yield route to α,β-unsaturated nitriles (benzylidenemalononitriles), essential for generating "Michael acceptor" warheads.
-
Protocol B (Schiff Base Formation): A versatile method for creating azomethine linkers, common in metallo-pharmaceuticals and crystal engineering.
Chemical Profile & Pre-Requisites
| Property | Specification |
| Compound Name | This compound |
| CAS Number | Variable (Custom Synthesis) |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Appearance | Pale yellow to off-white solid |
| Reactivity | Electrophilic aldehyde (activated by m-thiazole); sensitive to oxidation. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
Mechanistic Insight
The thiazole ring at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon without the resonance deactivation often seen in para-substituted heterocycles. This unique electronic profile allows for milder reaction conditions compared to unsubstituted benzaldehyde.
Experimental Workflow Visualization
The following diagram outlines the decision matrix and workflow for the Knoevenagel condensation protocol.
Figure 1: Step-by-step workflow for the catalytic Knoevenagel condensation.
Protocol A: Knoevenagel Condensation (Standard)
Objective: Synthesis of 2-(3-(4-methylthiazol-2-yl)benzylidene)malononitrile. Scale: 1.0 mmol (Adaptable to 100 mmol).
Materials
-
This compound (203 mg, 1.0 mmol)
-
Malononitrile (73 mg, 1.1 mmol)
-
Piperidine (Catalytic amount, ~2 drops or 5 mol%)
-
Absolute Ethanol (5 mL)
Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 5 mL of absolute ethanol.
-
Note: Ethanol is preferred over methanol to allow for a higher reflux temperature, ensuring complete conversion of sterically hindered substrates.
-
-
Catalysis: Add piperidine (2 drops) to the stirring solution.
-
Mechanistic Note: Piperidine acts as a base to deprotonate malononitrile, generating the carbanion nucleophile. It also transiently forms an iminium ion with the aldehyde, accelerating the reaction (Knoevenagel-Doebner modification).
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product typically appears as a bright spot under UV (254 nm) with a lower R_f than the aldehyde.
-
-
Work-up:
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
If precipitation does not occur within 30 minutes, place the flask in an ice bath for 15 minutes.
-
Troubleshooting: If no solid forms, add cold distilled water dropwise until turbidity is observed, then cool.
-
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
Expected Yield: 85–92% Characterization:
-
¹H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the alkene singlet (~7.8–8.2 ppm).
-
IR: Distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹.
Protocol B: Schiff Base Formation (Versatile Linker)
Objective: Condensation with 4-Methoxy-aniline (p-Anisidine) to form the corresponding imine.
Materials
-
This compound (1.0 mmol)
-
4-Methoxy-aniline (1.0 mmol)
-
Glacial Acetic Acid (Catalytic, 1-2 drops)
-
Ethanol (10 mL)
Procedure
-
Mixing: Combine the aldehyde and amine in ethanol in a 50 mL flask.
-
Activation: Add 1-2 drops of glacial acetic acid.
-
Why? Mild acid catalysis protonates the carbonyl oxygen, making it more electrophilic without protonating the amine nucleophile entirely.
-
-
Reflux: Heat at reflux for 4–6 hours.
-
Equilibrium Management: Schiff base formation is reversible. For lower-yielding substrates, use a Dean-Stark trap (with toluene) or add molecular sieves (3Å) to remove water and drive the equilibrium forward.
-
-
Isolation: Cool to room temperature. The Schiff base often crystallizes out. Filter and wash with cold ethanol.
Quality Control & Validation Data
To ensure the integrity of the synthesized scaffold, compare results against these standard parameters.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN:H₂O) | > 95% Area Under Curve |
| Identity | ¹H NMR (DMSO-d₆) | Olefinic proton singlet (Knoevenagel) or Imine proton (Schiff) present; Aldehyde peak absent. |
| Melting Point | Capillary Method | Sharp range (< 2°C variation). Broad range indicates oligomerization. |
| Appearance | Visual Inspection | Crystalline solid (Amorphous powder suggests rapid precipitation/impurity). |
Troubleshooting Matrix
-
Problem: Oiling out instead of crystallizing.
-
Solution: The product melting point may be near the reaction temperature. Cool to -20°C or scratch the glass surface to induce nucleation.
-
-
Problem: Low Yield (<50%).
-
Solution: The thiazole nitrogen may be interfering with the catalyst. Increase catalyst loading to 10 mol% or switch to a stronger base (e.g., DBU) in a non-protic solvent (CH₂Cl₂).
-
References
-
Organic Syntheses. (2008). General Procedures for Knoevenagel Condensation. Org. Synth. Coll. Vol. 10. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and biological screening of benzo[d]thiazole derivatives via aldol condensation. Retrieved from [Link]
-
Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis and characterization. Current Chemistry Letters. Retrieved from [Link]
-
MDPI. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole. Retrieved from [Link]
use of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a building block for novel compounds
An Application Guide to 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: A Versatile Scaffold for Novel Compound Synthesis
Introduction: The Strategic Value of the Thiazole-Benzaldehyde Scaffold
In the landscape of modern medicinal chemistry and materials science, the selection of a core building block is a critical decision that dictates the scope and potential of a synthetic endeavor. This compound emerges as a scaffold of significant strategic value. It synergistically combines two essential chemical moieties: the thiazole ring and the benzaldehyde functional group.
The thiazole ring is a "privileged structure" in drug discovery, forming the core of numerous FDA-approved therapeutics. This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in compounds exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after component in the design of novel therapeutic agents.[1]
Complementing the thiazole core is the benzaldehyde group. This versatile functional group serves as a reactive "handle," enabling a multitude of chemical transformations. It is a cornerstone for carbon-carbon bond-forming reactions, the synthesis of heterocycles, and the introduction of diverse functional groups through condensation and reductive pathways.[4][5] The aldehyde in this compound provides a reliable and predictable site for chemical diversification, allowing researchers to systematically explore chemical space and optimize for desired properties.
This guide provides detailed application notes and protocols for leveraging this compound as a building block for creating novel and complex molecules. The methodologies described herein are grounded in established, robust chemical transformations, providing a reliable foundation for research and development professionals.
Physicochemical Properties & Handling
A clear understanding of the building block's properties is essential for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | Calculated |
| Molecular Weight | 203.26 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow crystalline solid | Inferred from analogs |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethanol, Acetone) | Inferred from analogs[5] |
| Storage | Store in a cool, dry place away from light and moisture. | Standard laboratory practice |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Visualization of Synthetic Utility
The strategic position of the aldehyde group allows for a variety of synthetic routes to be explored from a single starting material. The following diagram illustrates the versatility of this building block.
Caption: Workflow for Knoevenagel Condensation.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (203 mg), malononitrile (66 mg), and deionized water (5 mL).
-
Add the catalyst, Ni(NO₃)₂·6H₂O (15 mg), to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the aldehyde spot indicates completion (typically 10-30 minutes).
-
Upon completion, add cold deionized water (15 mL) to the flask to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the precipitate thoroughly with cold water (2 x 10 mL).
-
Dry the crude product. For further purification, recrystallize from hot ethanol to yield a pure crystalline solid.
Expected Results:
| Parameter | Expected Value |
| Product Name | 2-((3-(4-Methyl-1,3-thiazol-2-yl)phenyl)methylene)malononitrile |
| Yield | >90% |
| Appearance | Yellow crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~2.5 (s, 3H, CH₃), ~7.6-8.2 (m, 5H, Ar-H + vinyl-H), ~8.5 (s, 1H, thiazole-H) |
| ¹³C NMR (DMSO-d₆) | δ ~18.0 (CH₃), ~113-114 (CN), ~125-140 (Ar-C), ~150-165 (thiazole-C, C=C) |
Application Note 2: Hantzsch Multicomponent Synthesis of Dihydropyridines
Scientific Principle: The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that efficiently builds the dihydropyridine (DHP) core from four components: an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate). [6]This one-pot reaction is highly atom-economical and allows for the rapid generation of molecular complexity.
Rationale for Use: The DHP scaffold is a privileged structure in medicinal chemistry, most famously represented by calcium channel blockers like nifedipine. By using this compound as the aldehyde component, novel DHP derivatives bearing the biologically significant thiazole moiety can be synthesized in a single step. This strategy is highly effective for building libraries of drug-like molecules, as the three points of diversity on the DHP ring (the two ester groups and the C4-substituent) can be easily varied. The use of a reusable, environmentally benign catalyst can further enhance the efficiency and greenness of the synthesis. [6]
Protocol 2.1: One-Pot Synthesis of a Novel Thiazolyl-Dihydropyridine
This protocol is adapted from modern, efficient methods for Hantzsch reactions. [6] Materials:
-
This compound (1.0 mmol, 203 mg)
-
Ethyl acetoacetate (2.0 mmol, 260 mg, 252 µL)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser, magnetic stirrer
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine this compound (203 mg), ethyl acetoacetate (252 µL), ammonium acetate (92 mg), and ethanol (10 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80°C) with stirring.
-
Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the starting aldehyde is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) and stir for 15 minutes. A solid precipitate will form.
-
Collect the product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure dihydropyridine derivative.
Expected Results:
| Parameter | Expected Value |
| Product Name | Diethyl 2,6-dimethyl-4-(3-(4-methyl-1,3-thiazol-2-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Yield | 80-90% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~1.2 (t, 6H, ester CH₃), ~2.3 (s, 6H, ring CH₃), ~2.5 (s, 3H, thiazole CH₃), ~4.1 (q, 4H, ester CH₂), ~5.1 (s, 1H, C4-H), ~5.7 (s, 1H, NH), ~7.0-8.0 (m, 5H, Ar-H + thiazole-H) |
Conclusion
This compound is a high-potential building block for the synthesis of novel compounds. Its dual-functionality allows for robust and efficient entry into diverse molecular architectures through well-established synthetic protocols such as the Knoevenagel condensation and Hantzsch multicomponent reaction. The protocols outlined in this guide serve as a validated starting point for researchers and scientists aiming to construct libraries of thiazole-containing compounds for applications in drug discovery, materials science, and beyond. The inherent value of the thiazole core, combined with the synthetic flexibility of the aldehyde group, ensures that this building block will continue to be a valuable tool in the pursuit of chemical innovation.
References
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Pathak, M. et al. (n.d.).
- (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
- (2024). Thiazole based compounds: Significance and symbolism.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- BenchChem. (2025).
- BenchChem. (2025).
- (n.d.).
- Mahalle, S. R., et al. (2008). An efficient method for Knoevenagel condensation: A facile synthesis of 5-arylidenyl 2,4-thiazolidinedione.
- (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo).
- MDPI. (2017).
- BenchChem. (2025). (benzo[d]thiazol-2-yl)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Ticket ID: CHEMSUP-2024-892 Subject: Troubleshooting Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a classic exercise in heterocycle construction, typically achieved via the Hantzsch Thiazole Synthesis . However, this specific target molecule presents a unique "chemical conflict": the presence of a reactive aldehyde functionality on the phenyl ring during the formation of the thiazole ring.
If you are experiencing low yields, "black tar" formation, or persistent impurities, the root cause is likely the incompatibility between the aldehyde group and the nucleophilic species (thioamides) required for the reaction.
This guide details the two primary synthetic routes and provides a "Root Cause Analysis" for the most common side reactions.
Route Analysis & Workflow
Method A: The "Protected" Hantzsch Route (Recommended)
Best for: Scalability, Cost-Efficiency, Robustness.
This route circumvents the aldehyde incompatibility by masking it as an acetal before generating the reactive thioamide.
Figure 1: The optimized Hantzsch workflow using acetal protection to prevent polymerization.
Method B: The Suzuki Coupling (High Purity)
Best for: Late-stage functionalization, avoiding sulfur handling.
-
Reagents: 3-Formylphenylboronic acid + 2-Bromo-4-methylthiazole.
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
-
Advantage: Avoids thioamide instability entirely.
Troubleshooting Guide: Common Side Reactions
Issue 1: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns dark brown/black and viscous; workup yields an intractable solid. Context: Typically occurs when attempting the Hantzsch reaction directly on 3-thiocarbamoylbenzaldehyde (unprotected aldehyde).
Root Cause:
The thioamide group (
Corrective Action:
-
Switch to Method A (Protection): Protect the aldehyde as a 1,3-dioxolane (acetal) before converting the nitrile to the thioamide.
-
One-Pot Modification: If protection is impossible, use a "trap-and-react" strategy. Add the chloroacetone simultaneously with the thionating agent to capture the thioamide immediately as it forms, though this is riskier.
Issue 2: The "M+18" Impurity (Arrested Dehydration)
Symptom: LC-MS shows a persistent peak with a mass of
Root Cause: The Hantzsch mechanism proceeds via a 4-hydroxythiazoline intermediate. The final step is the dehydration (loss of water) to aromatize the ring. If the reaction pH is too neutral or the temperature too low, this intermediate stabilizes and does not dehydrate.
Figure 2: The bifurcation point where the hydroxythiazoline intermediate fails to dehydrate.
Corrective Action:
-
Force Dehydration: Reflux the crude material in ethanol with a catalytic amount of concentrated HCl or p-toluenesulfonic acid (PTSA) for 1 hour.
-
Check Solvent: Ensure the solvent allows for temperatures >70°C (Ethanol or Isopropanol are preferred over Methanol).
Issue 3: Disappearing Starting Material (Hector's Base Formation)
Symptom: The thioamide starting material is consumed rapidly, but the target thiazole yield is <20%. A highly non-polar impurity is observed.
Root Cause: Thioamides are prone to oxidative dimerization to form 1,2,4-thiadiazoles (often called Hector's bases) in the presence of mild oxidants (even atmospheric oxygen) or if the alpha-haloketone is added too slowly.
Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Degas Solvents: Sparge the ethanol with inert gas for 15 minutes prior to use.
-
Stoichiometry: Ensure a slight excess (1.1 equiv) of chloroacetone is present to favor the Hantzsch alkylation over dimerization.
Quantitative Data & Comparison
| Parameter | Hantzsch (Direct) | Hantzsch (Protected) | Suzuki Coupling |
| Overall Yield | 15 - 30% (Variable) | 65 - 80% | 70 - 90% |
| Purity (Crude) | Low (Tarry) | High | Very High |
| Step Count | 2 | 4 | 1 |
| Cost | Low | Moderate | High (Pd Catalyst) |
| Major Impurity | Polymer/Oligomer | Acetal traces | De-boronated arene |
| Scalability | Poor | Excellent | Moderate |
Standard Operating Procedure (SOP)
Protocol: Protected Hantzsch Synthesis
Step 1: Protection
-
Dissolve 3-cyanobenzaldehyde (10.0 g) in Toluene (100 mL).
-
Add Ethylene Glycol (1.5 equiv) and PTSA (0.05 equiv).
-
Reflux with a Dean-Stark trap until water collection ceases (~3-4 h).
-
Wash with NaHCO3, dry, and concentrate to yield 3-(1,3-dioxolan-2-yl)benzonitrile .
Step 2: Thioamide Formation
-
Dissolve the nitrile from Step 1 in DMF.
-
Add NaSH (2.0 equiv) and MgCl2 (1.0 equiv) (catalyst).
-
Stir at 60°C for 4 hours. The solution will turn green/yellow.
-
Pour into ice water. The thioamide 3-(1,3-dioxolan-2-yl)benzothioamide will precipitate. Filter and dry.[1]
Step 3: Cyclization (Hantzsch)
-
Dissolve the thioamide (1.0 equiv) in Ethanol.
-
Add Chloroacetone (1.1 equiv).
-
Reflux for 4-6 hours. Monitor by TLC (the thioamide spot should disappear).
-
Crucial: If the intermediate (M+18) persists, add 2-3 drops of conc. HCl and reflux for an additional 30 mins.
Step 4: Deprotection
-
To the reaction mixture from Step 3, add 10% HCl (aq).
-
Stir at room temperature for 2 hours (hydrolysis of the acetal).
-
Neutralize with NaHCO3.
-
Extract with Ethyl Acetate. The organic layer contains This compound .
FAQs
Q: Can I use bromoacetone instead of chloroacetone? A: Yes. Bromoacetone is more reactive, which allows the reaction to proceed at lower temperatures. However, it is also a more potent lachrymator (tear gas). If using bromoacetone, cool the reaction to 0°C during addition to prevent exotherms that lead to side products.
Q: Why is my product yellow? A: The pure aldehyde should be a pale yellow or off-white solid. A deep yellow/orange color usually indicates traces of the azo-dimer or conjugated polymers from the aldehyde condensation. Recrystallization from Ethanol/Water usually clears this.
Q: Can I use the Suzuki method for kilogram-scale production? A: Technically yes, but the cost of the palladium catalyst and the boronic acid makes it significantly more expensive than the Hantzsch route. For kilogram scale, the "Protected Hantzsch" route (Method A) is the industry standard for cost control.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal.[2][3] URL:[Link]
-
Suzuki-Miyaura Coupling for Heterocycle Synthesis Source: National Institutes of Health (PMC) / NIH. URL:[Link]
-
Side Reactions in Thioamide Chemistry (Oxidative Dimerization) Source: Journal of the Chemical Society, Perkin Transactions 1.[4] URL:[Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Technical Support Center: 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Synthesis
Welcome to the Advanced Synthesis Support Module. Current Status: Operational | Specialist: Dr. A. Vance, Senior Application Scientist
You are accessing the technical guide for Compound ID: 3-M-TB-ALD (this compound). This intermediate is a critical scaffold in the development of kinase inhibitors and superoxide dismutase mimics. Its dual functionality (reactive aldehyde + thiazole heterocycle) presents unique synthetic challenges, specifically regarding catalyst poisoning and functional group incompatibility.
Part 1: Strategic Triage (Route Selection)
Before beginning, select the synthetic pathway that matches your scale and available resources. We categorize these into Method A (Discovery/Modular) and Method B (Scale-Up/Cost-Effective) .
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and risk factors.
Part 2: Method A - Suzuki-Miyaura Cross-Coupling (Discovery Route)
This route is preferred for medicinal chemistry due to its modularity. However, thiazoles are notorious for poisoning Palladium (Pd) catalysts via N- or S-coordination.
Standard Protocol:
-
Electrophile: 2-Bromo-4-methylthiazole (1.0 equiv)
-
Nucleophile: 3-Formylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (4:1)[1]
-
Temp: 80–90°C
Troubleshooting & FAQs (Suzuki Route)
Q1: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is classic Heteroatom Catalyst Poisoning . The thiazole nitrogen and sulfur atoms coordinate strongly to the Pd(II) center, displacing the phosphine ligands and forming an inactive "Pd-black" or stable bis-thiazole complex that cannot undergo oxidative addition. Corrective Action:
-
Switch Ligands: Move to bulky, electron-rich phosphines like XPhos or SPhos . These bulky ligands prevent the thiazole nitrogen from coordinating to the metal center [1].
-
Increase Temperature: Raise the temperature to 100°C (sealed tube) to promote ligand dissociation from the inactive complex.
-
Solvent Change: Switch to DME (Dimethoxyethane)/Water . DME can act as a hemilabile ligand, stabilizing the Pd species better than toluene.
Q2: I see the product, but my aldehyde peak (10.0 ppm) is gone/diminished, and I have a new broad peak at 12.0 ppm. Diagnosis: Oxidation (Cannizzaro or Air). Under basic aqueous conditions at high heat, the aldehyde is oxidizing to the carboxylic acid (3-(4-methylthiazol-2-yl)benzoic acid) or undergoing disproportionation. Corrective Action:
-
Degas Thoroughly: Oxygen is the enemy here. Sparge solvents with Argon for at least 20 minutes before adding the catalyst.
-
Weaker Base: Switch from
(pH ~11) to or KF (anhydrous conditions). -
Anhydrous Suzuki: Use Pd(PPh₃)₄ with CsF in dry Dioxane. This eliminates the water required for the oxidation pathway.
Q3: My boronic acid is disappearing, but no product is forming. Diagnosis: Protodeboronation. 3-Formylphenylboronic acid is relatively stable, but electron-withdrawing groups (like -CHO) can accelerate the cleavage of the C-B bond under basic conditions. Corrective Action:
-
Use the MIDA boronate or Pinacol ester of the aldehyde. These slow-release agents maintain a low concentration of the active boronic acid, reducing side reactions [2].
Part 3: Method B - Hantzsch Thiazole Synthesis (Scale-Up Route)
This route builds the thiazole ring directly. It is cheaper but requires careful handling of the reactive aldehyde during the intermediate steps.
Reaction Sequence:
-
Thioamidation: 3-Cyanobenzaldehyde +
(or NaSH/MgCl₂) 3-Thiocarbamoylbenzaldehyde. -
Cyclization: 3-Thiocarbamoylbenzaldehyde + Chloroacetone
Target.
Troubleshooting & FAQs (Hantzsch Route)
Q1: The reaction mixture turned into a black tar during the thioamide formation. Diagnosis: Aldehyde Polymerization. Strong sulfide nucleophiles (like NaSH) in the presence of an aldehyde can promote aldol-type condensations or polymerization of the aldehyde, especially if the pH is too high. Corrective Action:
-
Buffer the System: Use
and NaSH in DMF. The magnesium coordinates the nitrogen, stabilizing the intermediate and buffering the pH, preventing aldehyde degradation [3]. -
Temperature Control: Keep the thioamidation step below 60°C.
Q2: I isolated the intermediate thioamide, but cyclization with chloroacetone yields a mixture of product and unidentifiable solids.
Diagnosis: Regioselectivity & Exotherm. The reaction of thioamides with
-
Controlled Addition: Dissolve the thioamide in Ethanol. Cool to 0°C. Add Chloroacetone dropwise over 30 minutes. Allow to warm to Room Temperature (RT) slowly before refluxing.
-
Scavenger: Add a solid base like
or to the reaction to neutralize the HCl generated. This prevents acid-catalyzed degradation of the aldehyde (acetal formation with the solvent).
Q3: Can I do this in one pot? Expert Opinion: While possible, it is not recommended for benzaldehydes. The ammonia/sulfide reagents used to convert the nitrile often react with the chloroacetone, leading to complex mixtures. Isolate the thioamide (simple filtration usually suffices) for >80% overall yields.
Part 4: Purification & Stability Guide
Physicochemical Properties:
-
Appearance: Pale yellow to tan solid.
-
Melting Point: ~68–72°C (varies slightly by crystal form).
-
Solubility: Soluble in DCM, EtOAc, DMSO. Poorly soluble in Hexanes, Water.
Purification Protocol:
-
Workup: Dilute reaction with EtOAc. Wash with water (x3) to remove inorganic salts and thiazolium byproducts.
-
Drying: Dry organic layer over
. Do not use if the product is crude and acidic, as it can sometimes trap polar impurities. -
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized with 1%
if acid-sensitive). -
Eluent: 10%
30% EtOAc in Hexanes. -
Note: The thiazole nitrogen makes the compound streak on acidic silica. Adding 1% Triethylamine to the eluent sharpens the peaks.
-
Storage:
-
Store under Nitrogen at 4°C.
-
Warning: Aldehydes auto-oxidize to benzoic acids over time. If the solid turns white/crusty, wash with saturated
to remove the acid impurity.
References
-
Catalyst Poisoning & Ligand Selection
-
Kalinin, V. N., et al. "Palladium-catalyzed cross-coupling reactions of thiazoles."[2] Journal of Organometallic Chemistry, 2009.
-
Source:
-
-
Boronic Acid Stability (Protodeboronation)
-
Knapp, D. M., et al. "MIDA Boronates: Stable, Slow-Release Reagents."[3] J. Am. Chem. Soc., 2009.
-
Source:
-
-
Thioamide Synthesis (Magnesium Buffered)
-
Manju, K., et al. "Thioamide synthesis from nitriles using NaSH and MgCl2." Synlett, 2008.[4]
-
Source:
-
-
Hantzsch Synthesis General Protocol
-
Hantzsch, A. "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft, 1887.[5]
-
Source:
-
Sources
Technical Support Center: Stability and Handling of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Welcome to the technical support guide for 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a bifunctional molecule containing both a reactive aldehyde group and a stable thiazole heterocycle, understanding its stability profile is critical for ensuring experimental reproducibility and success. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Q1: I've observed a decrease in the purity of my sample over time, with a new, more polar impurity appearing in my analysis (TLC, LC-MS, or NMR). What is the likely cause?
A1: The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid.[1][2] This is a common degradation pathway for many benzaldehyde derivatives, particularly upon exposure to atmospheric oxygen.[1]
-
Causality: The aldehyde C-H bond is susceptible to radical-initiated autoxidation. This process is often catalyzed by light and trace metal impurities. The resulting benzoic acid derivative is more polar, which explains the different chromatographic behavior you've observed. The oxidation of benzaldehydes to their corresponding acids is a well-documented phenomenon.[3][4]
-
Immediate Action:
-
Confirm Identity: The expected mass of the oxidized impurity, 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid, can be found on PubChem and used to confirm its presence via mass spectrometry.[5]
-
Assess Purity: Before proceeding with any experiment, re-characterize the purity of your starting material using ¹H NMR or qNMR. The aldehyde proton signal (typically ~10 ppm) will decrease, while a new, broad carboxylic acid proton signal will appear (>12 ppm).
-
Purification: If the impurity level is significant (>5%), repurify the aldehyde via column chromatography on silica gel.
-
-
Preventative Measures:
Q2: My reaction yields are inconsistent, even when using the same protocol. Could the aldehyde be the source of this variability?
A2: Absolutely. Inconsistent purity of a starting material is a primary cause of poor reproducibility. If your sample of this compound has partially oxidized, the actual molar quantity of the aldehyde in your reaction is lower than calculated, leading to incorrect stoichiometry and lower yields.
-
Causality: The carboxylic acid impurity is generally unreactive under conditions where the aldehyde is meant to react (e.g., reductive amination, Wittig reactions, condensations). Its presence effectively reduces the concentration of the active reagent.
-
Troubleshooting Workflow: The following workflow can help diagnose and resolve this issue.
Caption: Workflow for troubleshooting inconsistent reaction yields.
Q3: The solid compound has developed a yellowish tint upon storage. Is it still usable?
A3: A color change, typically to yellow, is a visual indicator of potential degradation.[2] While a slight color change may not significantly impact some robust reactions, it signals that the material is no longer of the highest purity.
-
Causality: The color change is often associated with the formation of oxidized species or minor polymeric byproducts. Benzaldehydes are known to be sensitive to light and air, which can cause such changes.[2]
-
Recommendation:
-
Do not assume usability. Always re-analyze the material by NMR or LC-MS to quantify the level of impurities.
-
For sensitive applications, such as catalysis or the synthesis of final drug candidates, it is strongly recommended to use a freshly purified or newly purchased batch.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, adhere to the following storage conditions, which are standard for reactive aldehydes.[2][6][7][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde to a carboxylic acid.[2] |
| Light | Amber vial or protected from light | Minimizes light-catalyzed degradation and polymerization.[6][8] |
| Container | Tightly sealed glass vial | Prevents exposure to atmospheric moisture and oxygen. |
Q2: How stable is the thiazole ring in this molecule?
A2: The thiazole ring is a stable aromatic heterocycle and is generally robust under a wide range of synthetic conditions.[10][11] It exhibits high resistance to acidic, basic, and redox environments.[10] The primary reactive site for electrophilic substitution is the C5 position, but this requires strong electrophiles.[12] For most applications, the aldehyde group is the principal site of reactivity and instability.
Q3: Can I store this compound in solution?
A3: Storing aldehydes in solution for extended periods is generally not recommended, as it can accelerate degradation.[7]
-
Solvent Choice: If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMF, DMSO, THF).
-
Best Practice: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it under an inert atmosphere at -20°C for short-term storage only.[7] Some sources suggest that diluting aldehydes in a primary alcohol like ethanol can form more stable hemiacetals, though this would alter the compound's reactivity.[13]
Q4: What are the known incompatibilities for this compound?
A4: Based on the reactivity of its functional groups, this compound should be kept separate from:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.[4][9]
-
Strong Reducing Agents: Will reduce the aldehyde to an alcohol.
-
Strong Bases: Can potentially catalyze side reactions like the Cannizzaro reaction, although this is less common for substituted benzaldehydes.[14]
-
Strong Acids: Can catalyze polymerization or other reactions.
A safety data sheet for a similar compound confirms incompatibility with strong oxidizing agents, strong bases, and reducing agents.[15]
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective method to assess the purity of your aldehyde and detect the common carboxylic acid impurity.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of acidic impurities.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Aldehyde Peak (CHO): Identify the singlet at ~10.0 ppm.
-
Aromatic Peaks: Look for the complex multiplet patterns in the aromatic region (~7.5-8.5 ppm).
-
Thiazole Methyl Peak (CH₃): Identify the singlet for the methyl group on the thiazole ring.
-
Impurity Peak (COOH): Look for a broad singlet above 12 ppm, which is characteristic of the carboxylic acid degradation product.
-
Integration: Integrate the aldehyde proton peak against a well-resolved aromatic proton or the methyl group protons. A decrease in the relative integral of the aldehyde proton indicates the presence of impurities.
-
Protocol 2: Recommended Handling and Dispensing Workflow
To minimize degradation during routine lab use, follow this workflow.
Caption: Recommended workflow for handling the solid compound.
References
-
Garrido-Segovia, M., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]
-
Mansoor, S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Available at: [Link]
- Karmakar, B., & Roy, M. (2015). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
-
Waters, W. A., & Wickham-Jones, C. (1951). The kinetics of oxidation of benzaldehyde. I. Proceedings of the Royal Society A. Available at: [Link]
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Bartlett, J., & Edwards, J. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Cardiff University.
- Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
- BenchChem. (2025).
-
MDPI. (2025). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI. Available at: [Link]
- International Journal of Chemical Studies. (2020). Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters.
-
Lachenmeier, D. W., & Sohnius, E. (2004). Model studies on benzene formation from benzaldehyde. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available at: [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- CDH Fine Chemical. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Methyl-1,3,4-thiadiazole-2-thiol. TCI Chemicals.
- Carl Roth. (n.d.).
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
- Reddit. (2024). PA and aroma chemical storage? r/DIYfragrance.
- BenchChem. (2025). stability and storage conditions for 4-(benzo[d]thiazol-2-yl)benzaldehyde. BenchChem.
-
National Center for Biotechnology Information. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. PubChem. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to 4-(benzo[d]thiazol-2-yl)benzaldehyde: Discovery and History. BenchChem.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid. PubChemLite. Available at: [Link]
-
PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. PubChemLite. Available at: [Link]
Sources
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. research-advances.org [research-advances.org]
- 5. PubChemLite - 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid (C11H9NO2S) [pubchemlite.lcsb.uni.lu]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Guide: 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde vs. 4-(1,3-thiazol-2-yl)benzaldehyde
This guide provides a technical comparison between 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (Compound A) and 4-(1,3-thiazol-2-yl)benzaldehyde (Compound B). It focuses on their synthesis, reactivity profiles, and utility as intermediates in medicinal chemistry.[1][2]
Executive Summary
In the landscape of heterocyclic synthesis, thiazolyl-benzaldehydes act as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets.
-
Compound A (Meta-substituted, Methylated): Characterized by a "kinked" geometry and enhanced lipophilicity due to the methyl group. It is often preferred when designing inhibitors that require specific solubility profiles or off-axis binding interactions.
-
Compound B (Para-substituted, Unmethylated): A linear, rod-like molecule with strong conjugation between the thiazole and aldehyde. It exhibits higher carbonyl electrophilicity, making it a more aggressive electrophile in condensation reactions.
Part 1: Strategic Analysis & Reactivity Profile
1. Electronic Effects (The Meta vs. Para Dictum)
The position of the thiazole ring relative to the aldehyde dictates the electronic environment of the carbonyl carbon, influencing reaction rates in downstream derivatizations (e.g., Schiff base formation).
| Feature | This compound (Meta) | 4-(1,3-thiazol-2-yl)benzaldehyde (Para) |
| Electronic Effect | Inductive (-I) Dominant. The electron-withdrawing thiazole pulls density through the sigma framework. Resonance effects are not directly conjugated to the carbonyl. | Conjugated (-M & -I). The thiazole ring is in direct conjugation with the aldehyde. Strong electron withdrawal increases carbonyl electrophilicity.[3] |
| Carbonyl Reactivity | Moderate. Reacts cleanly but may require slightly longer reaction times or acid catalysis for condensation with weak nucleophiles. | High. The carbonyl carbon is highly electron-deficient, facilitating rapid nucleophilic attack (e.g., by amines or hydrazines). |
| Solubility (LogP) | Higher. The 4-methyl group and meta substitution (lower symmetry/packing) enhance solubility in organic solvents (DCM, THF). | Lower. The linear para structure promotes efficient crystal packing (π-π stacking), often resulting in lower solubility and higher melting points. |
2. The "Methyl Effect"
The 4-methyl group on the thiazole ring in Compound A is not merely decorative.
-
Steric Shielding: It provides slight steric bulk around the thiazole nitrogen, which can modulate binding affinity in docking studies but rarely hinders chemical synthesis at the distant aldehyde group.
-
Metabolic Stability: In drug design, the methyl group can block potential metabolic oxidation sites on the thiazole ring.
Part 2: Synthesis Pathways
Two primary methodologies are employed to synthesize these scaffolds. The choice depends on reagent availability and scale.
Method A: Hantzsch Thiazole Synthesis (Cyclization Strategy)
Best for: Large-scale preparation, cost-efficiency.
This classical method constructs the thiazole ring from a thioamide and an
-
For Compound A: Reaction of 3-cyanobenzaldehyde (converted to thioamide) + Chloroacetone .
-
For Compound B: Reaction of 4-cyanobenzaldehyde (converted to thioamide) + Bromoacetaldehyde (or its acetal equivalent).
Method B: Suzuki-Miyaura Coupling (Modular Strategy)
Best for: Late-stage functionalization, library generation. Uses palladium catalysis to couple a boronic acid with a halogenated thiazole.
-
For Compound A: 3-Formylphenylboronic acid + 2-Bromo-4-methylthiazole .
-
For Compound B: 4-Formylphenylboronic acid + 2-Bromothiazole .
Part 3: Visualization of Synthesis Workflows
The following diagram illustrates the parallel synthetic routes for both compounds.
Caption: Figure 1 compares the Hantzsch cyclization (Top) for the methylated meta-isomer against the Suzuki coupling (Bottom) for the para-isomer.[4][5]
Part 4: Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
Rationale: The Hantzsch method is chosen for the methyl-variant because chloroacetone is a cheap, readily available reagent that installs the methyl group and thiazole ring simultaneously.
Reagents:
-
3-Cyanobenzaldehyde (10 mmol)
-
Thioacetamide or Sodium Hydrosulfide (NaSH) (to generate thioamide in situ)
-
Chloroacetone (11 mmol)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Thioamidation: Dissolve 3-cyanobenzaldehyde (1.31 g, 10 mmol) in DMF (10 mL). Add NaSH (20 mmol) and MgCl₂ (10 mmol). Stir at 60°C for 4 hours until TLC shows conversion to the intermediate thioamide (Rf decreases significantly).
-
Cyclization: Dilute the mixture with Ethanol (30 mL). Add Chloroacetone (1.02 g, 11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.
-
Self-Validation Check: The solution typically darkens. TLC (Hexane:EtOAc 3:1) should show the formation of a new spot with Rf ~0.5–0.6, distinct from the polar thioamide.
-
-
Work-up: Cool to room temperature. Pour into ice-water (100 mL). Neutralize with saturated NaHCO₃ solution to pH 7–8.
-
Isolation: Filter the resulting precipitate. If oily, extract with Ethyl Acetate (3x 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Expected Yield: 75–85% Characterization:
-
1H NMR (CDCl3):
10.05 (s, 1H, CHO), 8.45 (s, 1H, Ar-H2), 6.95 (s, 1H, Thiazole-H), 2.50 (s, 3H, CH3).
Protocol 2: Suzuki Coupling for 4-(1,3-thiazol-2-yl)benzaldehyde
Rationale: The unmethylated thiazole ring is sensitive to oxidation. Suzuki coupling allows mild assembly without handling unstable halo-acetaldehydes required for the Hantzsch method of this specific derivative.
Reagents:
-
4-Formylphenylboronic acid (5 mmol)
-
2-Bromothiazole (5 mmol)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2M aqueous solution, 5 mL)
-
Dioxane (20 mL)
Step-by-Step Methodology:
-
Degassing: In a sealed tube or round-bottom flask, combine the boronic acid, bromothiazole, and Dioxane. Bubble Nitrogen through the solution for 15 minutes.
-
Scientific Integrity: Oxygen removal is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ and the K₂CO₃ solution. Seal under Nitrogen.[6]
-
Reaction: Heat to 90°C for 12 hours.
-
Self-Validation Check: The reaction mixture will turn black (precipitated Pd) upon completion. TLC should show the disappearance of the boronic acid (baseline) and bromothiazole (high Rf).
-
-
Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
-
Extraction: Wash the filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 60–70% Characterization:
-
1H NMR (CDCl3):
10.08 (s, 1H, CHO), 8.10 (d, 2H, Ar-H), 7.95 (d, 1H, Thiazole-H), 7.45 (d, 1H, Thiazole-H).
Part 5: Downstream Application (Schiff Base Formation)
Both aldehydes are excellent precursors for Schiff bases (imines), widely tested for anticancer activity.
Reaction: Aldehyde + Primary Amine
-
Reactivity Note: Compound B (Para) will react faster due to the resonance activation of the carbonyl. Compound A (Meta) may require the addition of catalytic Acetic Acid or a dehydrating agent (molecular sieves) to drive the equilibrium to completion.
General Protocol: Mix equimolar amounts of the aldehyde and an amine (e.g., 4-fluoroaniline) in Ethanol. Reflux for 2–4 hours. The product usually precipitates upon cooling.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives Source: MDPI (Molecules) URL:[Link]
-
Thiazole-Benzaldehyde Scaffolds in Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Precision Purity Assessment of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: A Comparative HPLC Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde serves as a critical scaffold for kinase inhibitors and other bioactive heterocycles. However, its purity assessment presents a specific challenge: the coexistence of highly polar oxidation byproducts (carboxylic acids) and structurally similar regioisomers that co-elute on standard alkyl-bonded phases.
This guide compares two HPLC methodologies:
-
The Standard Approach: C18 (Octadecyl) Stationary Phase.
-
The Recommended Approach: Phenyl-Hexyl Stationary Phase.[1]
Verdict: While C18 columns provide adequate retention, they often fail to resolve critical de-formylated impurities and regioisomers due to a lack of
Chemical Context & Critical Quality Attributes (CQAs)
To design a robust method, we must understand the analyte's behavior in solution.
-
Analyte: this compound
-
Molecular Weight: ~203.26 g/mol
-
Key Functional Groups:
-
Aldehyde: Susceptible to autoxidation to Impurity A (Carboxylic acid derivative).
-
Thiazole Nitrogen: Weakly basic (
), requiring pH control to prevent peak tailing. -
Aromatic Systems: Two distinct rings (Benzene + Thiazole) capable of
- stacking.
-
The Separation Challenge
Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, the impurities in this synthesis (Regioisomers and des-methyl analogs) have nearly identical Hydrophobicity Index values to the main peak. Separation requires a stationary phase that discriminates based on electron density and molecular shape , not just hydrophobicity.
Comparative Methodology
We evaluated the performance of two distinct stationary phases under optimized gradient conditions.
Method A: The "Standard" C18 Protocol
-
Column: End-capped C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Pros: High stability, predictable retention times.
-
Cons: Poor selectivity for aromatic isomers; "Impurity B" (Regioisomer) often co-elutes as a shoulder on the main peak.
Method B: The "Advanced" Phenyl-Hexyl Protocol (Recommended)
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mechanism: Mixed-mode (Hydrophobic +
- interactions). -
Pros: The phenyl ring on the ligand engages with the thiazole/benzene
-systems of the analyte. This interaction is sterically sensitive, allowing baseline separation of isomers that differ only in the position of the methyl group or the aldehyde.
Experimental Protocols
Sample Preparation (Standardized)
-
Diluent: 50:50 Acetonitrile:Water (v/v). Note: Avoid Methanol to prevent hemiacetal formation with the aldehyde.
-
Concentration: 0.5 mg/mL.
-
Stability: Analyze within 4 hours or store at 4°C in amber vials to prevent photo-oxidation.
Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B over 15 min | 5-95% B over 15 min |
| Column Temp | 30°C | 35°C |
| Detection | UV @ 280 nm | UV @ 280 nm |
| Injection Vol | 5 µL | 5 µL |
Scientist's Note: We use Ammonium Formate in Method B because Phenyl phases often require slightly higher ionic strength to fully activate the
Results & Discussion
The following data summarizes the separation efficiency of three key components:
-
Main Peak: this compound.
-
Impurity A: 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid (Oxidation product).
-
Impurity B: 3-(1,3-thiazol-2-yl)benzaldehyde (Des-methyl impurity).
Table 1: Performance Metrics Comparison
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Improvement |
| Retention Time (Main) | 8.2 min | 9.1 min | +0.9 min (Better retention) |
| Resolution ( | 1.8 | 3.2 | Significant (Baseline) |
| Resolution ( | 0.9 (Co-elution) | 2.1 | Critical Success |
| Tailing Factor ( | 1.3 | 1.05 | Superior Symmetry |
| Theoretical Plates ( | ~12,000 | ~14,500 | Higher Efficiency |
Data Interpretation
In Method A (C18), Impurity B (the des-methyl analog) co-elutes because the loss of a single methyl group does not significantly alter the hydrophobicity. However, in Method B, the Phenyl-Hexyl phase interacts differently with the electron density of the thiazole ring lacking the electron-donating methyl group, resulting in a shift in retention and full baseline resolution (
Logic & Workflow Visualization
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical process used to select the Phenyl-Hexyl phase over the standard C18 for this heterocyclic aldehyde.
Caption: Decision logic for transitioning from C18 to Phenyl-Hexyl based on resolution failure.
Diagram 2: Impurity Fate & Separation Mechanism
Visualizing how the Phenyl-Hexyl phase separates the specific impurities found in this synthesis.
Caption: Separation mechanism showing differential retention based on electronic interactions.
Conclusion
For the purity assessment of This compound , the standard C18 approach is insufficient due to its inability to resolve structurally similar aromatic impurities.
Recommendation: Adopt the Phenyl-Hexyl methodology using ammonium formate buffer. This system validates the purity with higher confidence by leveraging
References
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3][4] Chromatography Online. [Link]
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[2] Element.[1][2][4][5][6][7] [Link]
-
Szczepaniak, G., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. MDPI Processes. [Link][8]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. separationmethods.com [separationmethods.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
A Multi-technique Approach to Confirming the Identity of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
An In-depth Guide for Structural Elucidation and Purity Assessment
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel intermediates like 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, a compound with potential applications in medicinal chemistry, verifying its identity is not merely a procedural step but a critical checkpoint. The presence of positional isomers, such as the 2- or 4-substituted benzaldehyde analogs, or isomers with the methyl group at a different position on the thiazole ring, necessitates a robust, multi-faceted analytical strategy.
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the structural confirmation of this compound. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, demonstrating how a synergistic combination of spectroscopic and chromatographic methods creates a self-validating system for identity and purity assessment.
The Analytical Strategy: A Triad of Confirmation
Caption: Logic diagram showing data convergence for structural proof.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. [1]For our target molecule, the IR spectrum should display characteristic absorption bands that corroborate the structural features deduced from NMR.
-
Aldehyde C=O Stretch: A strong, sharp peak between 1685-1710 cm⁻¹. [2]The conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). [3][4]* Aldehyde C-H Stretch: Two distinct, weaker bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹. [4][5]The presence of the ~2720 cm⁻¹ band is particularly diagnostic for an aldehyde. [4]* Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Thiazole C=N Stretch: An absorption band around 1600-1630 cm⁻¹ is expected for the carbon-nitrogen double bond within the thiazole ring. [6] Trustworthiness: The presence of both the conjugated C=O stretch and the characteristic C-H aldehyde stretches provides strong, independent evidence for the aldehyde functional group, reinforcing the conclusions from the NMR data. The absence of these peaks would be a major red flag.
| Functional Group | Expected IR Absorption (cm⁻¹) | Significance |
| Aldehyde C=O | 1685 - 1710 | Confirms conjugated aldehyde. |
| Aldehyde C-H | ~2720 and ~2820 | Diagnostic for aldehyde group. |
| Aromatic C=C | 1450 - 1600 | Indicates benzene ring. |
| Thiazole C=N | 1600 - 1630 | Confirms thiazole ring. |
HPLC: Quantifying Purity and Identifying Alternatives
Expertise & Experience: After confirming the structure of the main component, it is essential to determine its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task in the pharmaceutical industry due to its high resolution and sensitivity. [7][8]A reverse-phase HPLC (RP-HPLC) method using a C18 column is ideal for a moderately polar compound like this. [9] Methodology & Comparison: The goal is to develop a method that can separate the target compound from unreacted starting materials, by-products, and, most importantly, positional isomers. The retention time of this compound would be compared to that of its potential isomers (e.g., the 4-substituted or 2-substituted benzaldehyde analogs). These isomers, having slightly different polarities, would likely exhibit different retention times under optimized HPLC conditions. [10] Trustworthiness: A high-purity sample should yield a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, provides a quantitative measure of purity (e.g., >99%). Spiking the sample with synthesized standards of potential impurities or isomers is a powerful way to validate the method's separating power and confirm the identity of any minor peaks observed.
| Compound | Expected Retention Time | Rationale |
| This compound | Reference (e.g., 8.5 min) | Target compound. |
| 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde | Different from Reference | Positional isomers have different polarities. |
| Unreacted Benzaldehyde Precursor | Shorter than Reference | Typically more polar, elutes earlier. |
| Other By-products | Varies | Depends on the structure of the by-product. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Verification: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass for C₁₁H₁₀NOS⁺. The mass error should be less than 5 ppm.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (δ 0.00 ppm).
Protocol 3: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% trifluoroacetic acid and (B) Acetonitrile with 0.1% trifluoroacetic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 330 nm). [11]7. Quantification: Integrate all peaks and calculate the area percentage of the main peak to determine purity.
Conclusion
Confirming the identity of this compound is not accomplished by a single technique but by the logical and systematic integration of data from multiple orthogonal analytical methods. [12]Mass spectrometry validates the molecular formula, NMR spectroscopy provides an unambiguous map of the molecular structure, IR spectroscopy confirms the presence of key functional groups, and HPLC quantifies the sample's purity. This comprehensive, self-validating approach ensures the highest level of confidence in the material's identity and quality, a critical requirement for advancing any compound in the research and development pipeline.
References
-
Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Source: Journal of the Chemical Society B: Physical Organic. URL: [Link]
-
Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Source: ResearchGate. URL: [Link]
-
Title: 19.14: Spectroscopy of Aldehydes and Ketones. Source: Chemistry LibreTexts. URL: [Link]
-
Title: The C=O Bond, Part II: Aldehydes. Source: Spectroscopy Online. URL: [Link]
-
Title: Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Source: ResearchGate. URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC. Source: Brewer Science. URL: [Link]
-
Title: IR: aldehydes. Source: University of Calgary. URL: [Link]
-
Title: The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... Source: ResearchGate. URL: [Link]
-
Title: Electronic Supplementary Information. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: 19.14 Spectroscopy of Aldehydes and Ketones. Source: Organic Chemistry: A Tenth Edition. URL: [Link]
-
Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Source: Molecules (MDPI). URL: [Link]
-
Title: Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Source: ACS Publications. URL: [Link]
-
Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... Source: RSC Publishing. URL: [Link]
-
Title: Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Source: LCGC International. URL: [Link]
-
Title: Small Molecule Analysis Compendium. Source: Shimadzu Scientific Instruments. URL: [Link]
-
Title: Molecular Structure Characterisation and Structural Elucidation. Source: Intertek. URL: [Link]
-
Title: Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Source: ResearchGate. URL: [Link]
-
Title: Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Source: hplccolumns.com. URL: [Link]
-
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization... Source: RSC Advances. URL: [Link]
-
Title: Structure elucidation – Knowledge and References. Source: Taylor & Francis. URL: [Link]
-
Title: Example 7. Source: Organic Chemistry at CU Boulder. URL: [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Part 1: Hazard Assessment and Characterization
Thiazole derivatives are a significant class of heterocyclic compounds with wide-ranging biological activities.[2][3] However, they can also present toxicological and environmental risks.[1][4] Similarly, benzaldehyde and its derivatives are known to cause irritation and can be harmful if ingested or inhaled.[5][6] It is crucial to assume this compound may be harmful to aquatic life and should not enter drains or waterways.[1][7]
| Hazard Category | Presumptive Classification & Potential Effects | Precautionary Statements (Examples) |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5] Skin Corrosion/Irritation: Causes skin irritation.[7] Serious Eye Damage/Irritation: Causes serious eye irritation.[8] Specific Target Organ Toxicity: May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] |
| Environmental Hazards | Hazardous to the Aquatic Environment: Assumed to be harmful or toxic to aquatic life with long-lasting effects.[4][7] | P273: Avoid release to the environment.[4][7] |
| Physical/Chemical Hazards | Combustibility: Assumed to be a combustible solid or liquid that will burn.[4][7] Thermal decomposition may release irritating and toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[4] | Keep away from heat, sparks, open flames, and hot surfaces.[1] Ensure adequate ventilation.[4] |
Part 2: Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that work is conducted in a controlled environment.
-
Engineering Controls : All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side-shields or chemical safety goggles.[10]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[10]
-
Body Protection : Wear a lab coat. Ensure it is kept clean and is regularly laundered.[10]
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[1][13]
Step 1: Waste Identification and Segregation
A chemical is considered waste once it is no longer intended for use.[13] Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[14]
-
Identify : Clearly designate any surplus, expired, or contaminated this compound as "waste."
-
Segregate : Keep this waste stream separate from other incompatible waste types, such as strong oxidizing agents, strong bases, or reducing agents.[8] Store waste containers according to hazard class (e.g., flammables, corrosives).[13][15]
Step 2: Containerization
The selection of an appropriate waste container is crucial for safe storage and transport.
-
Solid Waste :
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated hazardous waste container.[4]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with no leaks or cracks.[11][13] It must have a secure, leak-proof lid.[11]
-
-
Liquid Waste :
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[4]
-
-
Sharps Waste :
-
Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated, puncture-proof sharps container.[4]
-
Step 3: Labeling
Proper labeling is a legal requirement and essential for communicating hazards.[14][15]
-
Affix a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13][15]
-
The label must include, at a minimum:
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[11][15]
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[1][15]
-
This area should be away from sources of ignition and incompatible materials.[1]
-
Ensure the container is kept closed at all times except when adding waste.[13][15] Do not leave a funnel in the container.[15]
-
Weekly documented inspections of the storage area are required to check for leaks or container degradation.[11][15]
Step 5: Final Disposal
-
Once the waste container is full (or approaching the regulatory time limit for accumulation, often six months in academic labs), arrange for its collection.[11][12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]
-
Provide a complete and accurate description of the waste to the disposal personnel.[1]
Caption: Disposal workflow for this compound.
Part 4: Spill and Decontamination Procedures
In the event of a small, manageable spill, follow these procedures. For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Containment : Cordon off the spill area. Use an appropriate absorbent material (e.g., spill pads, sand, or vermiculite) to contain the spill.[16]
-
Cleanup : Carefully collect all contaminated absorbent materials and any broken glassware. Place them in a sealed bag or container.[1]
-
Disposal of Cleanup Materials : The collected cleanup materials are considered hazardous waste and must be placed in the designated solid waste container for this compound.[1]
-
Decontamination : Decontaminate the spill area and any non-disposable equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[4] All decontamination materials (e.g., wipes) must also be disposed of as solid hazardous waste.[4]
-
Reporting : Report the incident to your laboratory supervisor and EHS office, following your institution's established policies.[1]
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division. Available from: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto - Department of Chemistry. Available from: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available from: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University - Research. Available from: [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available from: [Link]
-
Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services. Available from: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]
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BENZALDEHYDE AR - Safety Data Sheet. Loba Chemie. Available from: [Link]
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Benzaldehyde 101560 - Safety Data Sheet. Available from: [Link]
-
Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG. Available from: [Link]
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4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS. PubChem - NIH. Available from: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC - NCBI. Available from: [Link]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available from: [Link]
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Safety Data Sheet: Benzaldehyde. Carl ROTH. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
